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molecular formula C12H10ClN3O B8471976 N-(6-chloropyridazin-3-yl)-2-phenylacetamide

N-(6-chloropyridazin-3-yl)-2-phenylacetamide

Cat. No. B8471976
M. Wt: 247.68 g/mol
InChI Key: NOPXWABNQUETOC-UHFFFAOYSA-N
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Patent
US08865718B2

Procedure details

To a solution of 3-amino-6-chloropyridazine (11.14 g, 86.0 mmol) in NMP (279 mL) at 19° C. was added phenylacetyl chloride (18.2 mL, 137.6 mmol) dropwise over 5 minutes with the internal temperature of the solution maintained Ti≦28° C. The resulting mixture was stirred at 19° C. for 90 minutes and poured into ice water (557 mL). The white precipitate was collected by suction filtration, rinsed with water (2×110 mL) and diethyl ether (110 mL). The product was dried overnight under high vacuum to afford N-(6-chloropyridazin-3-yl)-2-phenylacetamide (xxx, 18.8 g). 1H NMR (300 MHz, DMSO-d6) δ 11.57 (s, 1H), 8.40 (d, J=9.636 Hz, 1H), 7.90 (d, J=9.516 Hz, 1H), 7.36 (m, 5H) 3.82 (s, 2H)
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
279 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
557 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9]1([CH2:15][C:16](Cl)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN1C(=O)CCC1>[Cl:8][C:5]1[N:4]=[N:3][C:2]([NH:1][C:16](=[O:17])[CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
11.14 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
18.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
279 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
ice water
Quantity
557 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
19 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 19° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained Ti
CUSTOM
Type
CUSTOM
Details
≦28° C
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by suction filtration
WASH
Type
WASH
Details
rinsed with water (2×110 mL) and diethyl ether (110 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC=C(N=N1)NC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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